Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine
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Overview
Description
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound characterized by the presence of a propyl group attached to a cyclohexyl ring substituted with a trifluoromethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions, using propyl halides in the presence of a base.
Formation of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted amines, alcohols, and other functionalized derivatives.
Scientific Research Applications
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its bioactive properties and ability to interact with biological targets.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its unique chemical properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- Propyl({[4-(fluoromethyl)cyclohexyl]methyl})amine
- Propyl({[4-(chloromethyl)cyclohexyl]methyl})amine
- Propyl({[4-(bromomethyl)cyclohexyl]methyl})amine
Uniqueness
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it particularly valuable in pharmaceutical and agrochemical applications compared to its analogs .
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)cyclohexyl]methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h9-10,15H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWPTINQZUMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCC(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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